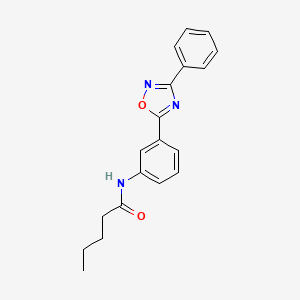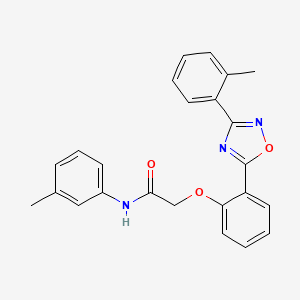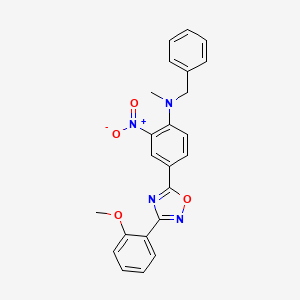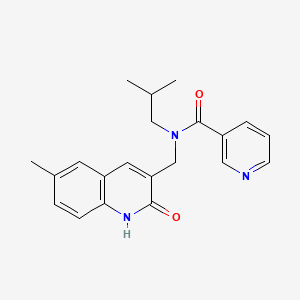
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, also known as Honokiol, is a natural compound found in the bark of the Magnolia tree. It has been used in traditional Chinese medicine for centuries due to its various medicinal properties. In recent years, Honokiol has gained attention from the scientific community for its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide is not fully understood, but it is believed to work by targeting various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to inhibit the activation of these pathways, which may contribute to its anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in treating various diseases. It has also been shown to have neuroprotective effects, which may be beneficial in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has several advantages for lab experiments. It is a natural compound, which makes it easier to obtain and use in experiments. It also has low toxicity, which makes it safe to use in experiments. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide. One area of research is in developing new methods for synthesizing N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, which may make it easier to obtain and use in experiments. Another area of research is in identifying new therapeutic applications for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, particularly in treating neurological disorders and cardiovascular diseases. Additionally, research on the mechanisms of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide may lead to the development of new drugs that target similar pathways in the body.
Métodos De Síntesis
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide can be synthesized using a variety of methods, including extraction from the bark of Magnolia trees, chemical synthesis, and microbial synthesis. The most commonly used method is the extraction from the bark of Magnolia trees, which involves using solvents to extract the compound from the bark.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating neurological disorders and cardiovascular diseases.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)12-24(21(26)16-5-4-8-22-11-16)13-18-10-17-9-15(3)6-7-19(17)23-20(18)25/h4-11,14H,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFKMWMDGLCBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

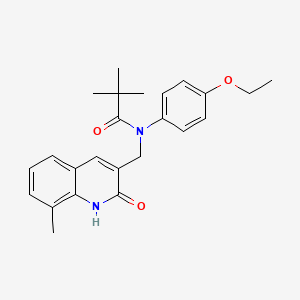
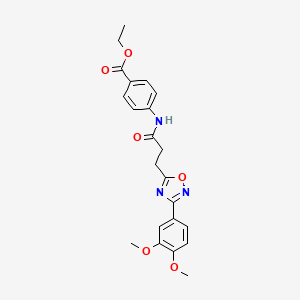

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)

![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)

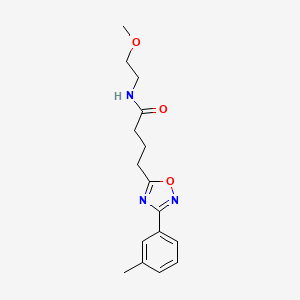
![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)

![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
